molecular formula C19H24N6O2 B5653037 N-[3-(1H-imidazol-1-yl)propyl]-1-methyl-2-(4-morpholinyl)-1H-benzimidazole-5-carboxamide

N-[3-(1H-imidazol-1-yl)propyl]-1-methyl-2-(4-morpholinyl)-1H-benzimidazole-5-carboxamide

Cat. No. B5653037
M. Wt: 368.4 g/mol
InChI Key: MKGXTMSNZVIDLB-UHFFFAOYSA-N
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Description

This compound belongs to a class of molecules that are of significant interest due to their diverse biological activities and potential applications in various fields of chemistry and medicine. The molecule consists of a benzimidazole core, which is a common structure in many pharmacologically active compounds, attached to morpholine and imidazole groups. This structure confers a wide range of chemical and biological properties, making it a valuable subject for research.

Synthesis Analysis

The synthesis of benzimidazole derivatives containing morpholine or piperazine skeletons has been achieved through a 'one-pot' nitro reductive cyclization reaction using sodium hydrosulfite as a reagent. This method is efficient for generating a variety of benzimidazole compounds with potential antioxidant activities and glucosidase inhibitory properties (Özil, Parlak, & Baltaş, 2018).

Molecular Structure Analysis

Structural elucidation of benzimidazole compounds, including those similar to the compound , has been performed using various analytical techniques such as IR, 1H-NMR, 13C-NMR, and LC-MS. These methods provide detailed insights into the molecular structure and confirm the presence of the benzimidazole core along with substituted functional groups (Bhaskar et al., 2019).

Chemical Reactions and Properties

Benzimidazole derivatives undergo various chemical reactions that are influenced by their structural components. For example, reactions with acyl halides, urea, or potassium cyanate lead to the formation of different substituted benzimidazoles, showcasing the versatility of these compounds in chemical synthesis (Alkhader et al., 1979).

Physical Properties Analysis

The physical properties of benzimidazole derivatives, such as solubility, melting point, and stability, are crucial for their practical applications. These properties can be tailored by modifying the substituents on the benzimidazole core, affecting the compound's behavior in different environments.

Chemical Properties Analysis

Benzimidazole compounds exhibit a range of chemical properties, including their ability to act as inhibitors, antioxidants, and anticancer agents. The presence of morpholine and imidazole groups further enhances these properties by contributing to the overall activity of the compound through mechanisms such as radical scavenging and enzyme inhibition (Yadav et al., 2016).

properties

IUPAC Name

N-(3-imidazol-1-ylpropyl)-1-methyl-2-morpholin-4-ylbenzimidazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N6O2/c1-23-17-4-3-15(18(26)21-5-2-7-24-8-6-20-14-24)13-16(17)22-19(23)25-9-11-27-12-10-25/h3-4,6,8,13-14H,2,5,7,9-12H2,1H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKGXTMSNZVIDLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)C(=O)NCCCN3C=CN=C3)N=C1N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-(1H-imidazol-1-yl)propyl]-1-methyl-2-(4-morpholinyl)-1H-benzimidazole-5-carboxamide

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